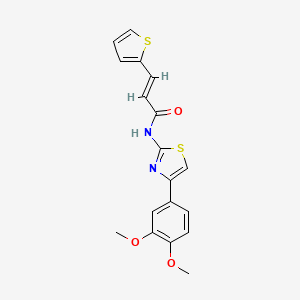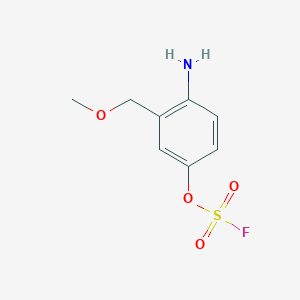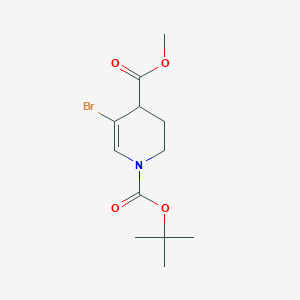
1-tert-butyl 4-methyl 5-bromo-1,2,3,4-tetrahydropyridine-1,4-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-tert-butyl 4-methyl 5-bromo-1,2,3,4-tetrahydropyridine-1,4-dicarboxylate is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine atom, a tert-butyl group, and a methyl group attached to a dihydropyridine ring
作用機序
Target of Action
Compounds with similar structures have been used in suzuki–miyaura (sm) cross-coupling reactions . SM cross-coupling is a widely applied transition metal catalyzed carbon–carbon bond-forming reaction .
Mode of Action
In the context of sm cross-coupling reactions, the process involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Compounds with similar structures have been used in the synthesis of biologically active natural products, including those isolated from plants, bacteria, and fungi .
Result of Action
Indole derivatives, which share a similar structure, have been found to possess anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-butyl 4-methyl 5-bromo-1,2,3,4-tetrahydropyridine-1,4-dicarboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
1-tert-butyl 4-methyl 5-bromo-1,2,3,4-tetrahydropyridine-1,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in debromination.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylates, while substitution reactions can produce various substituted pyridine derivatives .
科学的研究の応用
1-tert-butyl 4-methyl 5-bromo-1,2,3,4-tetrahydropyridine-1,4-dicarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials
類似化合物との比較
Similar Compounds
- 1-O-Tert-butyl 4-O-methyl 5-chloro-3,4-dihydro-2H-pyridine-1,4-dicarboxylate
- 1-O-Tert-butyl 4-O-methyl 5-fluoro-3,4-dihydro-2H-pyridine-1,4-dicarboxylate
- 1-O-Tert-butyl 4-O-methyl 5-iodo-3,4-dihydro-2H-pyridine-1,4-dicarboxylate
Uniqueness
The uniqueness of 1-tert-butyl 4-methyl 5-bromo-1,2,3,4-tetrahydropyridine-1,4-dicarboxylate lies in its bromine atom, which imparts distinct reactivity and binding properties compared to its chloro, fluoro, and iodo analogs. This makes it particularly valuable in specific chemical and biological applications .
特性
IUPAC Name |
1-O-tert-butyl 4-O-methyl 5-bromo-3,4-dihydro-2H-pyridine-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO4/c1-12(2,3)18-11(16)14-6-5-8(9(13)7-14)10(15)17-4/h7-8H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBZXSENWFWLQPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(=C1)Br)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
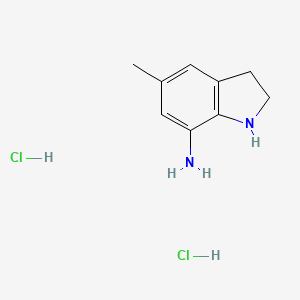
![[1-(6-Methoxypyridin-2-yl)cyclopropyl]methanamine dihydrochloride](/img/structure/B2864061.png)
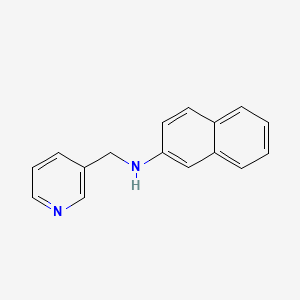
![N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2864063.png)
![N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2864065.png)
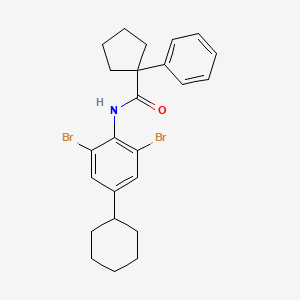
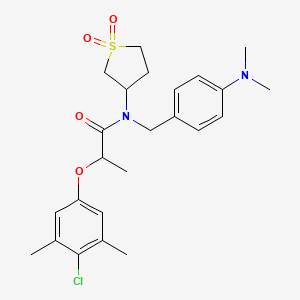

![2-(3,4-Dimethoxybenzoyl)-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B2864073.png)
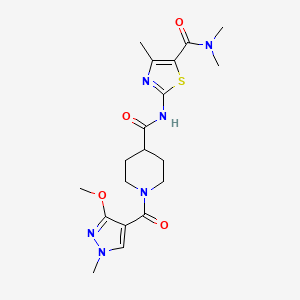
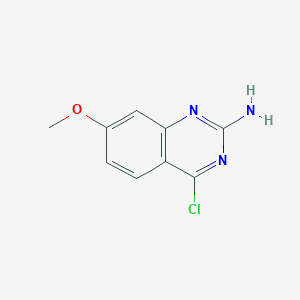
![2-[3-(trifluoromethyl)phenoxy]-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B2864079.png)
